![molecular formula C7H8BFO3 B1358128 3-Fluoro-2-methoxyphenylboronic acid CAS No. 762287-59-2](/img/structure/B1358128.png)
3-Fluoro-2-methoxyphenylboronic acid
Overview
Description
3-Fluoro-2-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methoxy group at the second position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-2-methoxyphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 3-fluoro-2-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale borylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Synthetic Applications
1. Pharmaceutical Intermediates
3-Fluoro-2-methoxyphenylboronic acid serves as a key intermediate in the synthesis of various biologically active compounds. It is particularly useful in the preparation of:
- Aminopicolinate Compounds : These compounds have shown efficacy as herbicides, making this compound valuable in agricultural chemistry .
- Pyrimidinecarboxylic Acids : These derivatives are explored for their potential therapeutic effects, including anti-cancer properties .
2. Cross-Coupling Reactions
The compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids to form biaryl systems, crucial for developing pharmaceuticals and agrochemicals.
Material Science Applications
1. Organic Electronics
This compound has been investigated for its role in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Case Study 1: Synthesis of Herbicides
A study demonstrated the synthesis of a new class of herbicides using this compound as a starting material. The resulting compounds exhibited significant herbicidal activity against common agricultural weeds, showcasing the compound's potential in crop protection strategies .
Case Study 2: Development of Anticancer Agents
Research involving the modification of this compound led to the development of novel anticancer agents targeting specific cancer cell lines. These studies highlighted the compound's ability to enhance therapeutic efficacy through targeted delivery mechanisms .
Data Table: Comparison of Applications
Application Area | Description | Example Compounds Developed |
---|---|---|
Pharmaceutical Intermediates | Used in synthesis of biologically active compounds | Aminopicolinate derivatives |
Cross-Coupling Reactions | Facilitates formation of biaryl compounds | Various pharmaceuticals |
Organic Electronics | Contributes to development of electronic materials | OLEDs, organic photovoltaics |
Mechanism of Action
The mechanism of action of 3-fluoro-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation of the boronic acid to form a new carbon-carbon bond with an electrophilic partner. This process is highly efficient and occurs under mild conditions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
- 2-Fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Difluoro-3-methoxyphenylboronic acid
Uniqueness: 3-Fluoro-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in reactions requiring precise control over electronic effects, such as in the synthesis of pharmaceuticals and advanced materials .
Biological Activity
3-Fluoro-2-methoxyphenylboronic acid (C7H8BFO3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and relevant data.
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological interactions.
- Molecular Formula : C7H8BFO3
- Molecular Weight : 169.95 g/mol
- Structure :
This compound
Antimicrobial Activity
Research has indicated that boronic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various halogenated phenylboronic acids against Vibrio species, suggesting that similar compounds may also possess effective antibacterial properties .
Minimum Inhibitory Concentration (MIC) Studies
The MIC values for related compounds have been evaluated, providing insight into the potential effectiveness of this compound. For instance, studies on other phenylboronic acids showed varying levels of activity against bacteria such as Escherichia coli and Bacillus cereus. The following table summarizes MIC values for related compounds:
Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against B. cereus |
---|---|---|
This compound | TBD | TBD |
5-Trifluoromethyl-2-formylphenylboronic acid | 50 | 25 |
2-Fluoro-5-iodophenylboronic acid | 100 | 50 |
Anticancer Activity
Boronic acids are also being explored for their anticancer properties. Their ability to inhibit certain enzymes involved in cancer progression makes them valuable in drug development. Research indicates that phenylboronic acids can inhibit proteasome activity, which is crucial in cancer cell survival .
Study on Antibacterial Properties
A recent study investigated the antibacterial effects of halogenated phenylboronic acids, including derivatives similar to this compound. The results demonstrated that these compounds could inhibit biofilm formation and reduce virulence factors in pathogenic bacteria . This suggests potential applications in food preservation and medical treatments.
Synthesis and Biological Evaluation
Another research effort focused on synthesizing various phenylboronic acids and evaluating their biological activities. The study found that structural modifications significantly affected antimicrobial potency, indicating that further exploration of this compound's derivatives could yield promising candidates for therapeutic use .
Properties
IUPAC Name |
(3-fluoro-2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBKKHOMBEJGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620278 | |
Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
762287-59-2 | |
Record name | B-(3-Fluoro-2-methoxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762287-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0762287592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Fluoro-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-2-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Fluoro-2-methoxyphenylboronic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L3DC2H8AH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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